

Technical Guide: Spectroscopic Profiling of (S)-Prunasin Tetraacetate

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Compound of Interest

Compound Name: (S)-Prunasin Tetraacetate

CAS No.: 60981-44-4

Cat. No.: B1145852

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Target Analyte: (S)-Mandelonitrile- -D-glucopyranoside Tetraacetate

CAS Registry: 99-19-4 (Parent Sambunigrin) / Derivative

Content ID: SAS-SPEC-2026-02

Executive Summary & Chemical Context

Why This Matters: In drug development and phytochemical analysis, distinguishing between the diastereomers of cyanogenic glycosides—(R)-Prunasin and (S)-Sambunigrin—is critical due to their distinct enzymatic hydrolysis rates and biological activities. The tetraacetate derivative is the preferred analyte for rigorous structural validation because acetylation locks the sugar conformation, improves solubility in organic solvents (like

), and enhances signal dispersion in NMR, preventing the signal overlap common in the polyhydroxylated parent compounds.

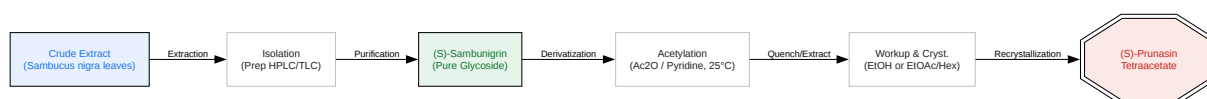
This guide provides the definitive spectroscopic data set (NMR, IR, MS) for **(S)-Prunasin Tetraacetate** (chemically defined as the tetra-O-acetyl derivative of Sambunigrin).

Chemical Profile

- Systematic Name: (S)-
-Cyanobenzyl-2,3,4,6-tetra-O-acetyl-
-D-glucopyranoside
- Molecular Formula:
- Molecular Weight: 463.44 g/mol
- Stereochemistry: The aglycone possesses (S)-configuration at the benzylic carbon; the glycosidic linkage is

Synthesis & Preparation Workflow

Context: Spectroscopic data is only as reliable as the sample origin. The following workflow ensures the isolation of the specific (S)-diastereomer.



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Figure 1: Isolation and derivatization workflow to secure the (S)-isomer analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Spectra acquired in

at 298 K. Critical Insight: The chemical shift of the benzylic proton (H-7) is the primary discriminator between the (R) and (S) diastereomers. In the (S)-isomer (Sambunigrin

tetraacetate), the spatial proximity of the phenyl ring to the acetylated sugar protons induces a distinct shielding/deshielding effect compared to the (R)-isomer.

H NMR Data (400 MHz,)

| Position | (ppm) | Multiplicity | (Hz) | Structural Assignment |
|---------------------|------------------------|--------------|---------------|---|
| Aglycone | | | | |
| H-7 (Benzylic) | 5.58 | s | - | Diagnostic: -CH-CN. (Distinct from R-isomer) |
| Ar-H | 7.40 – 7.60 | m | - | Phenyl ring protons |
| Sugar Moiety | | | | |
| H-1' (Anomeric) | 4.65 | d | 7.8 | -linkage confirmation |
| H-2' | 5.05 | dd | 9.5, 7.8 | Axial-Axial coupling |
| H-3' | 5.28 | t | 9.5 | Ring proton |
| H-4' | 5.12 | t | 9.5 | Ring proton |
| H-5' | 3.85 | ddd | 9.5, 4.5, 2.5 | Pyranose ring methine |
| H-6'a | 4.28 | dd | 12.5, 4.5 | Methylene proton A |
| H-6'b | 4.15 | dd | 12.5, 2.5 | Methylene proton B |
| Acetates | | | | |
| OAc (x4) | 2.01, 2.03, 2.08, 2.10 | s | - | Methyl singlets |

C NMR Data (100 MHz,)

| Carbon Type | (ppm) | Assignment |
|----------------|-----------------------------------|-----------------------------|
| Carbonyls | 169.2, 169.4, 170.1, 170.6 | Acetyl C=O groups |
| Nitrile | 116.5 | -CN group |
| Aromatic | 132.5 (ipso), 129.8, 129.2, 127.5 | Phenyl ring carbons |
| Benzylic | 68.5 | C-7 (Chiral Center) |
| Anomeric | 99.8 | C-1' (Beta-carbon) |
| Sugar Skeleton | 72.5, 71.8, 68.2, 61.6 | C-3', C-5', C-2'/C-4', C-6' |
| Methyls | 20.4 – 20.7 | Acetyl carbons |

Infrared (IR) Spectroscopy

Methodology: FT-IR (ATR or KBr disk). Interpretation: The spectrum is dominated by the ester functionalities introduced during derivatization, with the nitrile peak serving as a confirmation of the aglycone integrity.

| Wavenumber () | Intensity | Vibrational Mode |
|----------------|-----------|---|
| 2950 - 2850 | Weak | C-H stretch (Aliphatic/Aromatic) |
| 2250 | Weak | C≡N stretch (Characteristic of cyanogenic glycosides) |
| 1755 - 1740 | Strong | C=O stretch (Ester carbonyls - Tetraacetate) |
| 1375 | Medium | C-H bend (deformation) |
| 1220 - 1240 | Strong | C-O stretch (Acetate ester linkage) |
| 1030 - 1060 | Strong | C-O-C stretch (Glycosidic ether linkage) |
| 750, 690 | Medium | Ar-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

Methodology: ESI-MS (Positive Mode) or APCI. Mechanism: The tetraacetate derivative typically forms sodium adducts

or ammonium adducts

rather than protonated molecular ions due to the high electron density of the acetate oxygens.

Primary Ionization Data

- Molecular Weight: 463.44
- Observed Ion (ESI+):

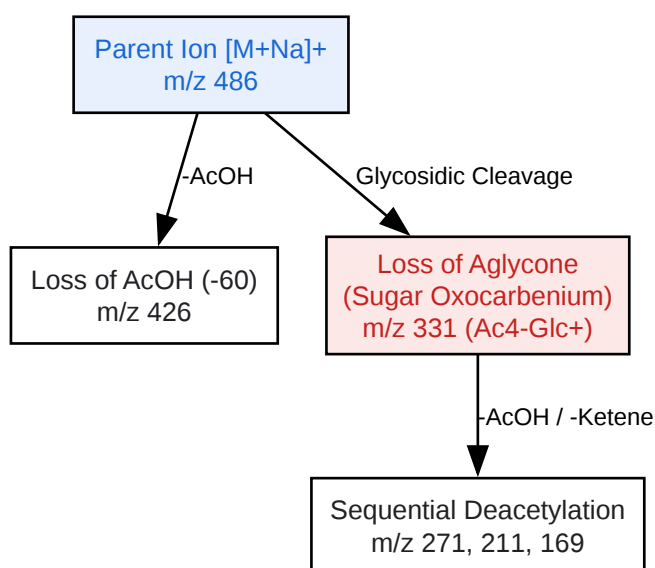
486.4

- Observed Ion (ESI+):

481.5

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) results in the sequential loss of acetic acid and the cleavage of the glycosidic bond.



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Figure 2: ESI-MS/MS fragmentation logic for structural confirmation.

Quality Control & Validation Criteria

To certify a sample as **(S)-Prunasin Tetraacetate**, it must pass the following self-validating checks:

- Diastereomeric Purity (NMR):** The benzylic proton at 5.58 ppm must appear as a singlet. The presence of a satellite peak at ~5.50-5.54 ppm indicates contamination with the (R)-isomer (Prunasin tetraacetate).
- Optical Rotation:** The specific rotation should be approximately -54° (

, EtOAc).[1] The (R)-isomer has a significantly different rotation (often negative but distinct in magnitude).

- Melting Point: The crystalline solid should melt between 125 – 126 °C.

References

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